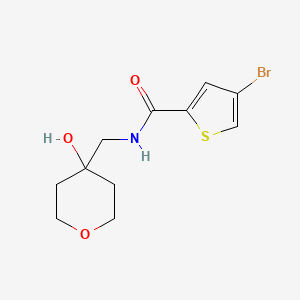

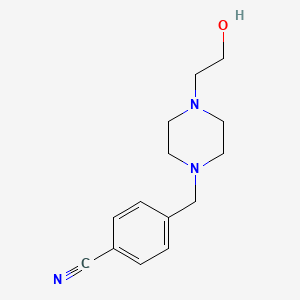

4-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C13H19BrN2O3 . It is related to 2-(4-Bromophenoxy)tetrahydro-2H-pyran, a halogenated heterocycle used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of compounds related to “4-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide” involves various methods. For instance, 2-(4-Bromophenoxy)tetrahydropyran can be used to produce 4-bromo-phenol at a temperature of 20°C . Additionally, recent advances in the synthesis of 2H-Pyrans have been discussed, including the nature of different physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes .

Molecular Structure Analysis

The molecular structure of “4-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide” can be analyzed using various tools. The 3D structure of related compounds, such as 2H-Pyran, 3,4-dihydro-, can be viewed using Java or Javascript .

Chemical Reactions Analysis

The chemical reactions involving “4-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide” can be complex. For example, 4-Bromotetrahydropyran can be used as a reactant for nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents .

Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can provide insights. For example, 4-Bromotetrahydropyran has a molecular weight of 165.03, a refractive index of n20/D 1.497, and a density of 1.467 g/cm3 at 25 °C .

Scientific Research Applications

Synthesis and Functional Properties

Functionalized Thiophene Derivatives : A study demonstrated the synthesis of pyrazole-thiophene-based amide derivatives through different methodologies. These compounds exhibited moderate to good yields and were analyzed for their non-linear optical (NLO) properties, nuclear magnetic resonance (NMR), and other chemical reactivity descriptors. The study used DFT calculations to investigate the electronic structure and compute NMR data, showing significant agreement with experimental results. One of the compounds was identified to exhibit better NLO response compared to others, indicating potential applications in materials science and photonics (Kanwal et al., 2022).

Suzuki Cross-Coupling in Synthesis : Another research focused on the synthesis of thiophene-2-carboxamides via Suzuki cross-coupling reactions. This work explored the electronic and nonlinear optical properties of the synthesized compounds through DFT calculations, highlighting the impact of various substituents on these properties. This synthesis method and the subsequent analysis of the compounds' properties underscore their potential utility in developing new materials with desired electronic and optical features (Ahmad et al., 2021).

Practical Synthesis of CCR5 Antagonist : Research into the synthesis of a specific CCR5 antagonist showcased a practical method for creating compounds with potential therapeutic applications. While the focus of this study was on a specific pharmacological target, the synthesis techniques and methodologies described could be adapted for broader applications in medicinal chemistry and drug development (Ikemoto et al., 2005).

Material Science Applications

- Photostabilizers for Rigid Poly(vinyl chloride) : A study on new thiophene derivatives investigated their use as photostabilizers for rigid poly(vinyl chloride) (PVC), showing how these compounds can effectively reduce the level of photodegradation. This application is particularly relevant to material science, where the stability of polymers under UV light is a critical factor (Balakit et al., 2015).

properties

IUPAC Name |

4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3S/c12-8-5-9(17-6-8)10(14)13-7-11(15)1-3-16-4-2-11/h5-6,15H,1-4,7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQFZKVODZAISE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=CC(=CS2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

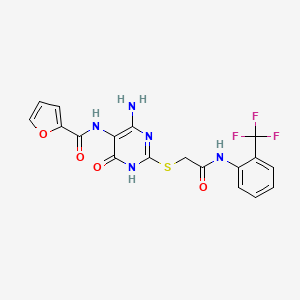

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2770676.png)

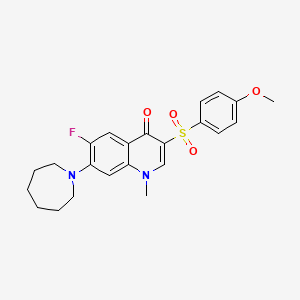

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2770678.png)

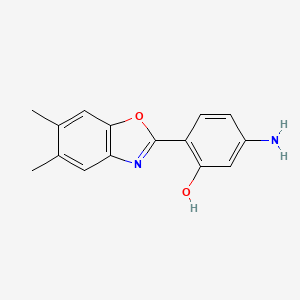

![N-[(4-chlorophenyl)methyl]-2-[(2-chlorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2770686.png)

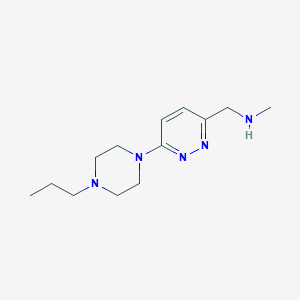

![(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2770689.png)

![1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid](/img/no-structure.png)

![Ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2770694.png)